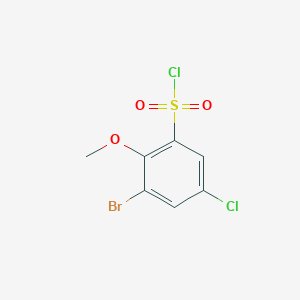
3-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride
Vue d'ensemble
Description
3-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5BrCl2O3S and a molecular weight of 319.99 . It is used in proteomics research applications .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrCl2O3S/c1-13-7-5(8)2-4(9)3-6(7)14(10,11)12/h2-3H,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted density of approximately 1.80 g/cm3 and a predicted refractive index of approximately 1.58 .Applications De Recherche Scientifique
Versatile Sulfonating Agent
3-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride is a versatile sulfonating agent. It's useful for the preparation of sulfonamides or as an N-protecting group. This compound is a solid at room temperature, soluble in various solvents like acetone, acetonitrile, and methanol, and should be handled under anhydrous conditions in a fume hood due to its corrosive nature (Raheja & Johnson, 2001).
Electrophilic Additions
The compound is involved in electrophilic additions to unsaturated compounds. In certain conditions, it can react with different substrates like bicycloheptenones, resulting in various regioselective and stereoselective products. This kind of reaction contributes to our understanding of organic synthesis and chemical reactivity (Carrupt & Vogel, 1989).
Reactions with Arenediazonium Chlorides
In aqueous acetone with copper chlorides, this compound reacts with arenediazonium chlorides to form specific butadienes. This reaction is important in the context of organic synthesis, particularly in the formation of chlorinated organic compounds (Smalius & Naidan, 2006).
Dye Degradation and Environmental Impact
This chemical plays a role in the degradation of azo dyes in advanced oxidation processes. It's particularly relevant in the context of environmental chemistry, where its interaction with chloride ions can lead to the formation of chlorinated aromatic compounds, which are significant in the treatment of dye wastewater (Yuan, Ramjaun, Wang, & Liu, 2011).
Synthesis of Dye Intermediates
It is also used in the synthesis of dye intermediates, particularly those containing sulfonamide as a linking group. This application is crucial in the field of materials science and industrial chemistry (Bo, 2007).
Role in Disinfection Byproduct Formation
In water treatment, it affects the formation of disinfection byproducts. Its reactivity with free chlorine constituents can influence the rates of these byproducts' precursor chlorination, which is a critical aspect of public health and environmental engineering (Sivey & Roberts, 2012).
Photostimulated Reactions
This compound is involved in photostimulated reactions for hydrodehalogenation and reductive radical cyclization. These reactions are significant in photochemistry and may have applications in developing new synthetic methodologies (Vaillard, Postigo, & Rossi, 2004).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-5-chloro-2-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O3S/c1-13-7-5(8)2-4(9)3-6(7)14(10,11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEMSAFZOIOVAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Cl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





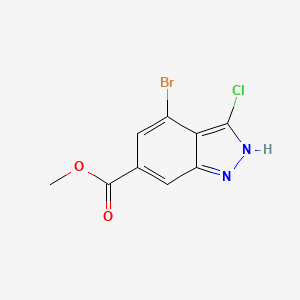
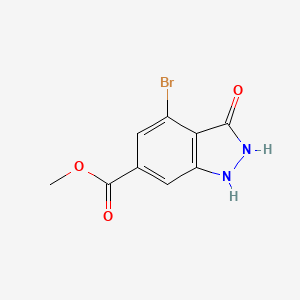
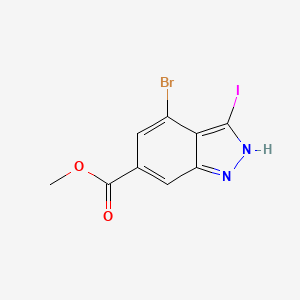

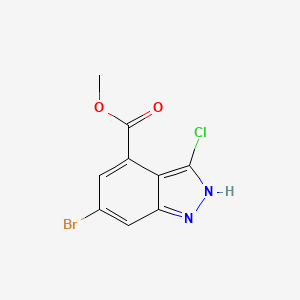
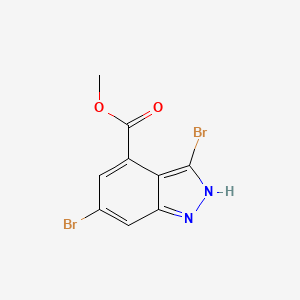
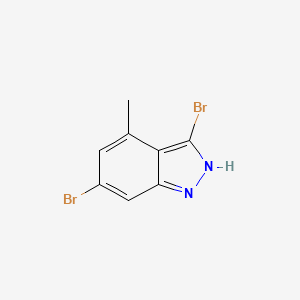



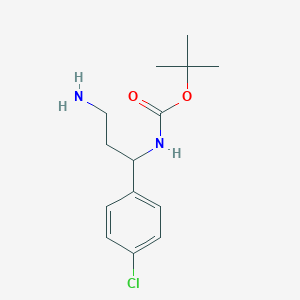
![4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-](/img/structure/B3293974.png)